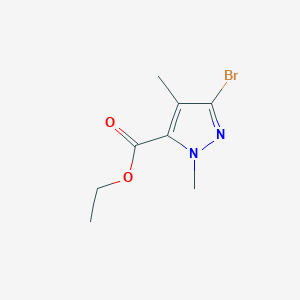

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative characterized by a 5-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The compound features a bromine substituent at position 3, methyl groups at positions 1 and 4, and an ethyl ester group at position 3. Its molecular formula is C₈H₁₁BrN₂O₂, with a molecular weight of 259.10 g/mol.

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen bonds and halogen interactions.

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

ethyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)10-11(6)3/h4H2,1-3H3 |

InChI Key |

JLTNNTNWPPSQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Mechanistic Insight : The bromine’s electrophilicity is enhanced by the electron-withdrawing ester group, facilitating SNAr (nucleophilic aromatic substitution) under mild conditions. Steric hindrance from the 1,4-dimethyl groups slightly reduces reactivity compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed coupling reactions for C–C bond formation.

Key Findings :

-

Suzuki couplings tolerate electron-rich and electron-poor arylboronic acids .

-

Buchwald-Hartwig amination requires bulky ligands to mitigate steric effects from methyl groups .

Ester Functionalization

The ethyl carboxylate group undergoes hydrolysis, reduction, and condensation.

Notes :

-

Hydrolysis to the carboxylic acid enables further derivatization (e.g., peptide coupling).

-

LiAlH₄ reduction proceeds cleanly without disrupting the pyrazole ring .

Oxidation and Ring Modification

Controlled oxidation alters the pyrazole core or substituents.

Mechanistic Detail :

-

Persulfate-mediated oxidation removes hydrogen from the dihydropyrazole intermediate during synthesis .

-

Bromine can act as a leaving group in oxidation to form ketones.

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions to form fused systems.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Huisgen Cycloaddition | CuI, NaN₃, DMF, 100°C | Triazole-fused pyrazole derivatives | 70% | |

| Diels-Alder | Maleic anhydride, toluene, reflux | Bicyclic adducts | 55% |

Applications : These reactions expand the compound’s utility in medicinal chemistry for generating polycyclic scaffolds .

Radical Reactions

Bromine participates in atom-transfer radical additions (ATRA).

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| ATRA with Alkenes | AIBN, CCl₄, 80°C | Ethyl 3-(dichloromethyl)-1,4-dimethyl-1H-pyrazole-5-carboxylate | 60% |

Limitation : Radical stability is influenced by the methyl groups, requiring higher initiator concentrations .

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate serves as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

These reactions are crucial for synthesizing more complex molecules and exploring the compound's biological properties.

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities. Its derivatives have shown potential in drug development due to their interactions with biological targets such as enzymes and receptors. Some of the key medicinal applications include:

- Antimicrobial Agents: Compounds derived from this compound have demonstrated antimicrobial properties.

- Anti-inflammatory Agents: Studies have shown that modifications to the compound can enhance its efficacy against inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various pyrazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In another study, derivatives of this compound were tested for their anti-inflammatory properties. The results showed that specific modifications enhanced their ability to reduce inflammation in animal models, indicating their potential for therapeutic use in inflammatory diseases.

Agrochemicals

This compound is also valuable in the field of agrochemicals. Its derivatives are being explored as potential pesticides due to their biological activity against various pests and pathogens affecting crops. The unique structural features of this compound allow it to act effectively against target organisms while minimizing environmental impact .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key analogs and their similarity to Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate:

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|---|

| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 1328640-39-6 | Br (4), CH₃ (1), COOEt (5) | 0.90 | Bromine at position 4 instead of 3 |

| Mthis compound | 1780677-51-1 | Br (3), CH₃ (1,4), COOMe (5) | 0.71 | Methyl ester instead of ethyl ester |

| Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate | 1207431-91-1 | Br (5), OEt (3), COOEt (4) | 0.67 | Bromine at position 5; ethoxy group at 3 |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 500011-91-6 | Br (3), Cl-pyridinyl (1), COOEt (5) | - | Pyridine substitution at position 1 |

Key Comparative Findings

Substituent Position and Reactivity

- Bromine Position : Moving bromine from position 3 to 4 (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate ) significantly alters reactivity. Position 3 bromine favors nucleophilic aromatic substitution (SNAr) due to proximity to electron-withdrawing ester groups, whereas position 4 bromine may reduce steric hindrance for cross-coupling reactions .

- Ester Groups: Replacing the ethyl ester with a methyl group (e.g., Mthis compound) decreases lipophilicity, impacting bioavailability. Ethyl esters generally exhibit higher solubility in non-polar solvents .

Hydrogen Bonding and Crystal Packing

- Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate (analog with formyl instead of bromo) forms weak C–H···O interactions in crystal structures, whereas brominated analogs like the target compound may exhibit stronger halogen bonding (C–Br···N/O), enhancing thermal stability .

Biological Activity

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (EDMPC) is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDMPC features a five-membered pyrazole ring with bromine and ethyl ester substituents, enhancing its reactivity. Its molecular formula is , with a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom contributes to its unique chemical reactivity compared to other pyrazole derivatives.

Biological Activities

Research indicates that EDMPC exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that EDMPC can inhibit the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MDA-MB-231). The mechanism involves inducing cell cycle arrest and autophagy, leading to reduced cell proliferation .

- Antimicrobial Properties : EDMPC has demonstrated antimicrobial activity against several bacterial strains. Its interaction with bacterial enzymes may disrupt essential metabolic pathways .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential as a COX-2 inhibitor, which is significant for treating inflammatory diseases .

The biological activity of EDMPC can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : EDMPC has been reported to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform targeted, EDMPC may act as either an inhibitor or an activator .

- Cell Signaling Pathways : The compound influences key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. By modulating these pathways, EDMPC can exert significant effects on cellular functions .

Synthesis Methods

EDMPC can be synthesized through various methods involving nucleophilic substitution reactions and cyclization processes. A common synthetic route includes:

- Starting Materials : Use of 1,4-dimethylpyrazole and bromine-containing reagents.

- Reaction Conditions : Conducting reactions under controlled temperatures and solvents to optimize yield.

- Purification : Utilizing chromatography techniques to isolate pure EDMPC .

Case Studies

Several studies have highlighted the efficacy of EDMPC in various applications:

- Anticancer Efficacy : A study demonstrated that treatment with EDMPC resulted in a dose-dependent inhibition of A549 lung cancer cells through autophagy induction. The compound was shown to significantly reduce cell viability compared to control groups .

- Antimicrobial Activity : In vitro assays revealed that EDMPC effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

- Inflammation Models : In animal models of inflammation, EDMPC exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin, indicating its therapeutic potential in inflammatory diseases .

Comparative Analysis

| Property | This compound | Other Pyrazole Derivatives |

|---|---|---|

| Molecular Weight | 247.09 g/mol | Varies |

| Anticancer Activity | Yes (e.g., A549 cells) | Yes |

| Antimicrobial Activity | Yes | Yes |

| Anti-inflammatory Activity | Yes | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via bromination of a pyrazole precursor. For example, analogous routes involve reacting ethyl pyrazole carboxylates with phosphorus oxybromide (POBr₃) in acetonitrile under reflux (369 K for 1 hour). Neutralization with sodium bicarbonate (pH 8) followed by extraction (ethyl acetate) and purification via silica-gel column chromatography and recrystallization (acetone) yields crystalline products . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometric ratios of brominating agents.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for bromine-induced deshielding (e.g., pyrazole-H and methyl/ethyl groups). For example, ethyl ester protons appear as quartets near δ 4.11 ppm, while aromatic protons resonate between δ 6.99–8.12 ppm .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrazole and substituents). Software like SHELXL or Mercury can model bromine positional disorder and validate bond lengths/angles .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z ≈ 332.2 [M+H]⁺) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., 40°C for 6 months).

- Humidity (75% RH) in controlled chambers.

- Monitor degradation via HPLC or TLC, comparing retention times against fresh samples. Safety data sheets (SDS) recommend storage in airtight containers at 2–8°C .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges, such as positional disorder in the bromine substituent?

- Methodology :

- Use SHELXL ’s PART instruction to refine partial occupancy of bromine atoms .

- Apply Mercury’s void analysis to identify solvent-accessible regions and adjust thermal parameters .

- Cross-validate with DFT-calculated electrostatic potential maps to confirm plausible bromine orientations .

Q. How can regioselectivity in bromination be controlled to avoid byproducts in pyrazole derivatives?

- Methodology :

- Electronic effects : Electron-withdrawing groups (e.g., esters) direct bromine to the meta position. Use Hammett σ values to predict reactivity .

- Steric effects : Bulky substituents (e.g., 3-chloro-2-pyridyl) hinder bromination at adjacent sites. Monitor reaction progress with in-situ IR to detect intermediates .

- Catalytic systems : Explore Pd-catalyzed C–H activation for selective bromination .

Q. How should researchers address contradictory data in reported synthetic yields (e.g., 75% vs. 28%) for similar pyrazole esters?

- Methodology :

- Troubleshooting variables : Compare solvent polarity (DMF vs. acetonitrile), brominating agent (NBS vs. POBr₃), and reaction time .

- Scale-up effects : Pilot small-scale reactions (1 mmol) to identify exothermicity or mixing inefficiencies.

- Byproduct analysis : Use GC-MS to detect side products (e.g., debrominated species) and adjust stoichiometry .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map LUMO distribution (bromine as electrophilic center) .

- MD simulations : Model solvation effects (e.g., DMSO vs. THF) on reaction barriers using Amber force fields .

- NBO analysis : Quantify charge transfer between bromine and adjacent methyl/ester groups to predict SN2 susceptibility .

Q. How can ecological toxicity be evaluated when existing SDS data are insufficient?

- Methodology :

- QSAR models : Predict acute toxicity (LC50) using EPI Suite or TEST software based on logP and molecular descriptors .

- Microtox assays : Test bacterial luminescence inhibition (Vibrio fischeri) as a proxy for aquatic toxicity .

- Degradation studies : Expose the compound to UV light or soil microbes, analyzing breakdown products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.